molecular formula C17H17Cl2NO2 B4971827 3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide

3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide

Cat. No. B4971827
M. Wt: 338.2 g/mol
InChI Key: BRYZFWXUXBQFPG-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is structurally related to other NSAIDs such as aspirin and ibuprofen, but its unique chemical structure gives it distinct pharmacological properties.

Mechanism of Action

3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting COX, this compound reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have antiplatelet effects, which can help to prevent blood clots. This compound has been shown to have a high degree of tissue penetration, which allows it to be effective in treating both acute and chronic pain.

Advantages and Limitations for Lab Experiments

3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide has several advantages for lab experiments. It is readily available and easy to synthesize, which makes it a cost-effective choice for researchers. It has also been extensively studied, which means that there is a large body of literature available on its pharmacological properties. However, there are also some limitations to using this compound in lab experiments. It has been shown to have some toxic effects on the liver and kidneys, which can limit its use in long-term studies. Additionally, it has been shown to have some variability in its pharmacokinetics, which can make it difficult to compare results between studies.

Future Directions

There are several future directions for research on 3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and may be effective in treating certain types of cancer. Another area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce inflammation in the brain and may be effective in slowing the progression of Alzheimer's disease. Finally, there is a need for further research on the long-term effects of this compound on the liver and kidneys, as well as its potential interactions with other drugs.

Synthesis Methods

3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzoic acid with phosphorus oxychloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-isopropylaniline to form 2-methoxy-N-(2-isopropylphenyl)benzamide. The final step involves the chlorination of this intermediate with thionyl chloride to form this compound.

Scientific Research Applications

3,6-dichloro-N-(2-isopropylphenyl)-2-methoxybenzamide has been extensively studied for its analgesic and anti-inflammatory properties. It is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

3,6-dichloro-2-methoxy-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10(2)11-6-4-5-7-14(11)20-17(21)15-12(18)8-9-13(19)16(15)22-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYZFWXUXBQFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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